molecular formula PH3<br>H3P B1218219 Phosphine CAS No. 7803-51-2

Phosphine

Cat. No. B1218219
CAS RN: 7803-51-2
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Patent
US07358276B2

Procedure details

Reduction of the Ester 397 to the Alcohol 398 It is done using the method described in §7.0.2.a using 397 either as a single enantiomer, a mixture of two diastereoisomers or a 1/1/1/1 mixture of 4 stereoisomers. For a 1/1 diastereoisomeric mixture of tert-butyl (2S)-2-[4-(hydroxymethyl)-2-oxo-1-pyrrolidinyl]butanoate 398: GC/MS: 257 M+ Oxydation to the Aldehyde 396 In a three necked flask, under argon, a solution of tert-butyl (2S)-2-[4-(hydroxymethyl)-2-oxo-1-pyrrolidinyl]butanoate 398 (4.0 g, 0.016 mol.) in CH2Cl2 (8 ml) is added to a suspension of CrO3 (6.2 g, 0.062 mol.) in pyridine (11.3 ml)/CH2Cl2 (80 ml) stirred at room temperature. The temperature increases to 30° C. and the suspension is stirred for 0.2 h. The suspension is filtered through celite and the filtrate is washed successively with HCl 1N, brine, dried over magnesium sulfate and concentrated in vacuo to afford the crude aldehyde which is purified by column chromatography on silicagel (hexane/acetone 70/30 (v/v)) to afford 2.03 g of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 (41%). Alternatively, the reaction can also be conducted with racemic ester to afford the racemic aldehyde with a similar yield. Analysis of a 1/1 mixture of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396: 1H NMR (250 MHz, (CDCl3): 0.91 (t, 3H), 1.44 (s, 9H), 1.55-1.77 (m, 1H), 1.90-2.15 (m, 1H), 2.63-2.82 (m, 2H), 3.47-3.61 (m, 1H), 3.65-3.79 (m, 1H), 3.83-3.94 (m, 1H of one of the diastereoisomers), 4.48-4.62 (m, 1H), 9.74 (s (broad), 1H). 6.2. Olefination of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 6.2.1. Synthesis of Ethylenic Derivatives. Alternatively to §6.2.3., ethylenic derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 and a phosphonium salt in the presence of a strong base. For example, (2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl)ethyl ester is obtained by reaction of the aldehyde 396 with Ph3PCH3Br and n-BuLi in THF. 6.2.2. By Olefination with Ph3P/CBr4 Alternatively to §6.2.3., halovinyl derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 in the presence of a phosphine and an halogenomethane. For example, (2S)-2-(2-oxo-4-(2,2-dibromovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester is obtained from aldehyde 396 and CBr4 in the presence of triphenylphosphine. 6.2.3. By olefination with (Me2N)3P/CF2Br2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Ph3P CBr4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[PH4+].[C:2]([O:6][C:7]([C@@H:9]([N:12]1[C:16](=[O:17])[CH2:15][CH:14]([CH:18]=[O:19])[CH2:13]1)[CH2:10][CH3:11])=[O:8])([CH3:5])([CH3:4])[CH3:3].[Li]CCCC.C1C=CC([P:31](C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)Br>C1COCC1>[C:2]([O:6][C:7]([C@@H:9]([N:12]1[C:16](=[O:17])[CH2:15][CH:14]([CH:18]=[O:19])[CH2:13]1)[CH2:10][CH3:11])=[O:8])([CH3:5])([CH3:3])[CH3:4].[PH3:31] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Step Two
Name
(2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Ph3P CBr4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Br)(Br)(Br)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
Name
Type
product
Smiles
P

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.